molecular formula C15H10O7 B6410253 3-(3,5-Dicarboxyphenyl)-5-hydroxybenzoic acid CAS No. 1261893-74-6

3-(3,5-Dicarboxyphenyl)-5-hydroxybenzoic acid

Cat. No.: B6410253
CAS No.: 1261893-74-6
M. Wt: 302.23 g/mol
InChI Key: SRNHUXUDLPHCGL-UHFFFAOYSA-N
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Description

3-(3,5-Dicarboxyphenyl)-5-hydroxybenzoic acid is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with additional carboxyl and hydroxyl groups, making it a versatile molecule for chemical synthesis and research.

Properties

IUPAC Name

5-(3-carboxy-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-12-5-8(3-11(6-12)15(21)22)7-1-9(13(17)18)4-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNHUXUDLPHCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691877
Record name 5'-Hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-74-6
Record name 5'-Hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dicarboxyphenyl)-5-hydroxybenzoic acid typically involves the reaction of 3,5-dicarboxybenzene derivatives with hydroxyl-substituted benzoic acids under controlled conditions. One common method is the solvothermal reaction, where the reactants are dissolved in a solvent and heated in a sealed vessel to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale solvothermal synthesis or other methods such as hydrothermal or mechanochemical processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dicarboxyphenyl)-5-hydroxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(3,5-dicarboxyphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and carboxyl groups can form hydrogen bonds with target molecules, influencing their activity. In biological systems, it may interact with enzymes and receptors, modulating their function and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 3-(3,5-Dicarboxyphenyl)-5-hydroxybenzoic acid is unique due to its specific combination of carboxyl and hydroxyl groups on the benzoic acid core. This structural arrangement provides distinct chemical reactivity and potential for forming various derivatives and coordination complexes .

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